molecular formula C13H19ClN2O2 B1392436 2-(3-Piperidinyl)ethyl nicotinate hydrochloride CAS No. 1219976-23-4

2-(3-Piperidinyl)ethyl nicotinate hydrochloride

Cat. No.: B1392436
CAS No.: 1219976-23-4
M. Wt: 270.75 g/mol
InChI Key: YHPSGXHBJKMYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Piperidinyl)ethyl nicotinate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 . It is used in pharmaceutical testing .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A rhodium-catalysed reductive transamination reaction has been reported for the rapid preparation of a variety of chiral piperidines and fluoropiperidines from simple pyridinium salts .


Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . It has a molecular weight of 270 .

Scientific Research Applications

Retinoprotective Effects

  • 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate, a compound related to 2-(3-Piperidinyl)ethyl nicotinate hydrochloride, has demonstrated potential as a retinoprotector. In a rat model of retinal ischemia–reperfusion, this compound prevented ischemic injuries in the fundus and increased retinal microcirculation (Peresypkina et al., 2020).

Synthesis Methodologies

  • An original method for synthesizing nicorandil, which can be derived from compounds like ethyl nicotinate, suggests the potential for lower-cost, high-purity production from indigenous raw materials (Ungureanu & Danila, 2001).
  • A convenient synthesis method for alkyl-substituted ethyl nicotinates, related to this compound, was developed using 3-cyano-2(1H)-pyridones (Paine, 1987).

Industrial Applications

  • Nicotinic acid, closely related to this compound, is used in industry and produced mainly by the oxidation of 5-ethyl-2-methylpyridine. New methods for its production are being explored to meet green chemistry needs and reduce environmental impact (Lisicki, Nowak, & Orlińska, 2022).

Binding and Hydrolysis Studies

  • Nicotinate esters, including compounds similar to this compound, have been studied for their binding to and hydrolysis by human serum albumin, showing varied interactions depending on the ester type (Steiner, Mayer, & Testa, 1992).

Photoreactivity

  • Photoreactivity studies of nicotinic acid and its derivatives, including this compound, indicate varied reactivity depending on the solvent and solution acidity. This suggests potential applications in photochemical processes (Takeuchi et al., 1974).

Insecticidal Properties

  • Some derivatives of nicotinic acid, which is structurally related to this compound, have shown significant insecticidal activity against various pests, indicating potential agricultural applications (Deshmukh, Patil, & Shripanavar, 2012).

Properties

IUPAC Name

2-piperidin-3-ylethyl pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(12-4-2-7-15-10-12)17-8-5-11-3-1-6-14-9-11;/h2,4,7,10-11,14H,1,3,5-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPSGXHBJKMYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC(=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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